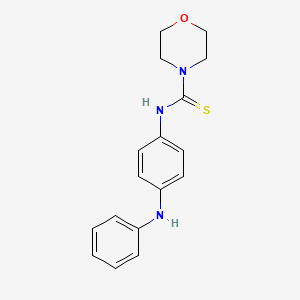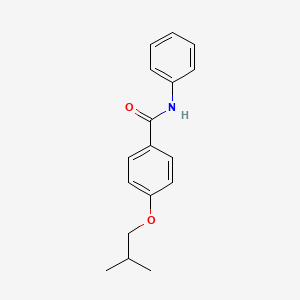![molecular formula C19H14N2O3S B5771534 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)
4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid, also known as N-(1-naphthyl)-4-(thiocarboxamido)benzoic acid (NTB), is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) that have been used for the treatment of various inflammatory conditions. NTB has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of NTB is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain. NTB has been found to selectively inhibit COX-2, which is the isoform that is responsible for inflammation and pain.
Biochemical and physiological effects:
NTB has been found to exhibit potent anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. In addition, NTB has been found to inhibit the migration of leukocytes to the site of inflammation, which can further reduce inflammation. NTB has also been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NTB in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of using NTB in lab experiments is its potential toxicity. NTB has been found to exhibit cytotoxicity in some cell lines, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on NTB. One area of research is to further elucidate the mechanism of action of NTB. This will help to better understand how NTB exerts its anti-inflammatory and analgesic effects, and may lead to the development of more effective treatments for inflammatory conditions. Another area of research is to investigate the potential use of NTB in combination with other drugs for the treatment of cancer. Finally, there is a need for further research to investigate the potential toxicity of NTB, and to develop strategies to minimize any potential adverse effects.
Méthodes De Synthèse
The synthesis of NTB involves the reaction between 1-naphthylamine and 4-chlorobenzoic acid, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonium thiocyanate to form the final product, NTB.
Applications De Recherche Scientifique
NTB has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. In addition, NTB has been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(16-7-3-5-12-4-1-2-6-15(12)16)21-19(25)20-14-10-8-13(9-11-14)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSOKFHCKYXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)

![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)



![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)
![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)